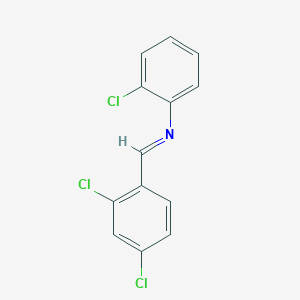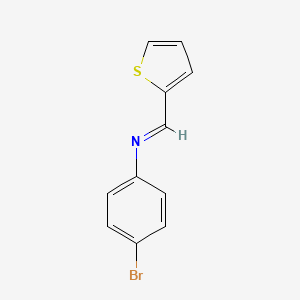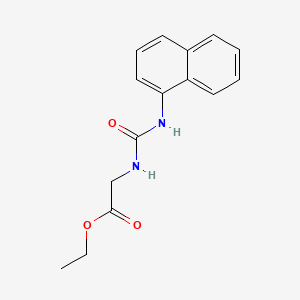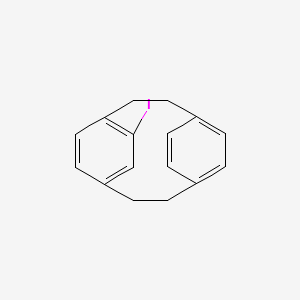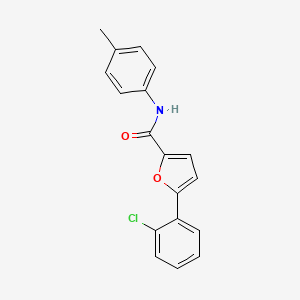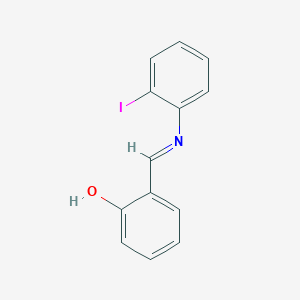
N'-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are known for their versatility and flexibility as ligands, which allow them to form various metal complexes. This compound is derived from thiophene, a sulfur-containing heterocycle, and tetrahydrofuran, a five-membered ring containing oxygen. The unique structure of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carboxaldehyde and tetrahydrofuran-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Analyse Chemischer Reaktionen
N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and coordination properties.
Wirkmechanismus
The mechanism of action of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide and its metal complexes involves their interaction with biological targets, such as enzymes and receptors. The azomethine group in the Schiff base plays a crucial role in regulating the activity of metals in catalytic transformations. The metal complexes can inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide can be compared with other Schiff bases derived from thiophene and tetrahydrofuran. Similar compounds include:
N’-(3-Hydroxybenzoyl)thiophene-2-carbohydrazide: Known for its remarkable cytotoxicity in cancer cell lines and antifungal properties.
(E)-2-Morpholino-N-(thiophen-2-ylmethylene)ethanamine: Used for the synthesis of metal complexes with significant inhibitory effects on urease and leishmanicidal potential.
The uniqueness of N’-(Thiophen-2-ylmethylene)tetrahydrofuran-2-carbohydrazide lies in its specific structure, which allows it to form diverse metal complexes with various biological activities.
Eigenschaften
CAS-Nummer |
60943-76-2 |
|---|---|
Molekularformel |
C10H12N2O2S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
N-[(E)-thiophen-2-ylmethylideneamino]oxolane-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c13-10(9-4-1-5-14-9)12-11-7-8-3-2-6-15-8/h2-3,6-7,9H,1,4-5H2,(H,12,13)/b11-7+ |
InChI-Schlüssel |
DFUFOHVRWXRVBA-YRNVUSSQSA-N |
Isomerische SMILES |
C1CC(OC1)C(=O)N/N=C/C2=CC=CS2 |
Kanonische SMILES |
C1CC(OC1)C(=O)NN=CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)

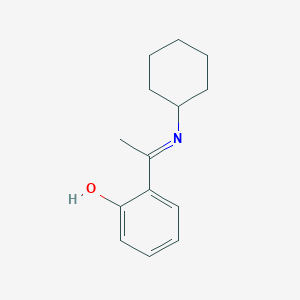



![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
